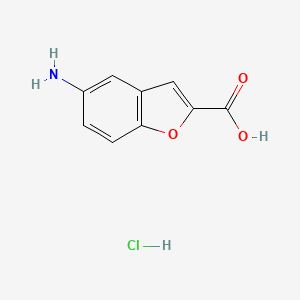

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride

Description

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS: 1170547-23-5) is a benzofuran derivative with a molecular formula of C₉H₈ClNO₃ and a molecular weight of 213.62 g/mol . It is a pharmaceutical intermediate, notably used in synthesizing vilazodone (a serotonin receptor modulator) . The compound is commercially available from global suppliers like Biopharmacule Speciality Chemicals and Chang Zhou Rui Ming Pharmaceutical, with bulk pricing and shipping options across China, the U.S., India, and Germany .

Properties

IUPAC Name |

5-amino-1-benzofuran-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYGHAVYEZEPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(O2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170547-23-5 | |

| Record name | 5-amino-1-benzofuran-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Class

- Ethyl 5-Aminobenzofuran-2-carboxylate (CAS: 174775-48-5) Structure: Shares the benzofuran backbone but replaces the carboxylic acid with an ethyl ester group. Application: A precursor in synthesizing 5-amino-substituted benzofuran derivatives, highlighting its role as a synthetic intermediate . Key Difference: Esterification reduces polarity compared to the carboxylic acid hydrochloride form, influencing solubility and reactivity.

- 5-Amino-1-benzofuran-2-carboxylic acid (Free Acid, CAS: 42933-44-8) Structure: Identical to the target compound but lacks the hydrochloride salt. Properties: Lower molecular weight (177.16 g/mol) and altered solubility profile compared to the hydrochloride salt .

Halogenated and Substituted Derivatives

- 5-Amino-2-bromobenzoic acid (CAS: 2840-02-0) Structure: A benzoic acid derivative with a bromine substituent instead of a benzofuran ring. Application: Used in pharmaceutical research for structure-activity relationship studies due to its electron-withdrawing bromine group .

Hydrochloride Salts with Therapeutic Relevance

- Berberine Hydrochloride Structure: An isoquinoline alkaloid with a benzodioxole ring system. Application: Demonstrates antidiabetic and nephroprotective activity in preclinical models, contrasting with the target compound’s role as a synthetic intermediate . Key Difference: Complex polycyclic structure vs. the simpler benzofuran scaffold of 5-amino-1-benzofuran-2-carboxylic acid hydrochloride.

- Raloxifene Hydrochloride Structure: A benzothiophene-based selective estrogen receptor modulator (SERM).

Data Tables for Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Table 2. Functional Group and Salt Form Impact

Biological Activity

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (5-ABCF HCl) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

5-ABCF HCl has a molecular formula of and a molecular weight of approximately 213.62 g/mol. The compound features a benzofuran ring, an amino group at the 5-position, and a carboxylic acid group at the 2-position. The hydrochloride form enhances its solubility in water, making it suitable for various pharmacological applications.

Research indicates that 5-ABCF HCl may act as a serotonin reuptake inhibitor , which suggests its utility in treating conditions associated with serotonin dysregulation, such as depression and anxiety disorders. Additionally, preliminary studies suggest that it may possess anti-inflammatory properties , potentially broadening its therapeutic profile.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to serotonin receptors, aiming to elucidate its mechanism of action and possible side effects. Further investigations into its interactions with other biochemical pathways could reveal synergistic effects that inform dosing strategies and combination therapies.

Biological Activity Overview

The biological activities of 5-ABCF HCl can be summarized as follows:

| Activity | Description |

|---|---|

| Serotonergic Activity | Potential serotonin reuptake inhibition, useful in mood disorders |

| Anti-inflammatory | Possible reduction in inflammation markers |

| Antimicrobial | Preliminary studies indicate potential antimicrobial properties |

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 5-ABCF HCl, which can provide insights into its unique biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-benzofuran carboxylic acid | Similar benzofuran structure but different carboxylic acid position | Different receptor binding profiles |

| Ethyl 5-amino-1-benzofuran-2-carboxylate | Ester derivative of 5-ABCF HCl | Enhanced lipophilicity may improve bioavailability |

| 6-Amino-1-benzofuran-2-carboxylic acid | Variation at the 6-position of the benzofuran ring | Potentially different pharmacokinetics |

The distinct functionalities at specific positions on the benzofuran ring contribute to the unique biological activity and therapeutic applications of 5-ABCF HCl.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds related to 5-ABCF HCl. For instance, research on similar benzofuran derivatives has indicated varying degrees of anticancer and antimicrobial activities. In vitro studies demonstrated that certain derivatives exhibited potent anticancer activity against A549 lung adenocarcinoma cells while maintaining low cytotoxicity towards non-cancerous cells .

Example Study Findings

- Anticancer Activity : In vitro testing showed that some derivatives reduced A549 cell viability significantly while sparing non-cancerous cells.

- Antimicrobial Properties : Certain structural modifications led to enhanced antimicrobial efficacy against multidrug-resistant strains of Staphylococcus aureus .

Q & A

Q. Q1. What are the recommended analytical methods for verifying the structural integrity of 5-amino-1-benzofuran-2-carboxylic acid hydrochloride?

A:

- X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For related benzofuran derivatives, studies report mean C–C bond lengths of 1.39–1.41 Å and R factors < 0.05, ensuring high precision .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry can confirm purity and molecular weight. For example, a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) at 1.0 mL/min is effective for benzofuran analogs .

- FT-IR and NMR : Characteristic peaks include NH stretch (~3400 cm⁻¹ in IR) and aromatic proton signals (δ 6.5–8.0 ppm in ¹H NMR) .

Q. Q2. How can researchers optimize the synthesis of this compound to improve yield?

A:

- Stepwise Cyclization : For benzofuran cores, cyclization of pre-functionalized precursors (e.g., chlorinated intermediates) under acidic conditions (HCl/ethanol, 60°C) yields >85% purity .

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis, followed by HCl-mediated deprotection to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for carboxylation steps .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in biological activity data for benzofuran derivatives like this compound?

A:

- Dose-Response Profiling : Conduct in vitro assays (e.g., antimicrobial MIC tests) across a concentration gradient (1–100 µM) to identify non-linear effects .

- Metabolite Screening : Use LC-MS/MS to detect hydrolyzed or oxidized byproducts that may interfere with bioactivity measurements .

- Target Validation : Pair RNAi knockdowns with phenotypic assays to confirm specificity toward proposed molecular targets (e.g., bacterial enzymes) .

Q. Q4. How does the hydrochloride salt form influence the stability of 5-amino-1-benzofuran-2-carboxylic acid under varying pH conditions?

A:

- Acid Stability Testing : Accelerated degradation studies (pH 1–3, 37°C) show benzofuran-carboxylic acid derivatives retain >90% stability over 24 hours, as measured by HPLC .

- Hydrolysis Mechanisms : The hydrochloride moiety stabilizes the amino group against nucleophilic attack but may promote ester hydrolysis in aqueous media. Buffered solutions (pH 4–6) are optimal for long-term storage .

Q. Q5. What are the best practices for designing in vivo studies to evaluate the pharmacokinetics of this compound?

A:

- Dosing Routes : Intravenous administration (1–5 mg/kg in rodents) provides reliable bioavailability data. For oral studies, use enteric-coated formulations to bypass gastric degradation .

- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) enable tracking via autoradiography, with reported liver and kidney accumulation in murine models .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, such as glucuronidated or sulfated derivatives .

Methodological Challenges

Q. Q6. How can researchers address discrepancies in reported melting points for benzofuran-carboxylic acid derivatives?

A:

- Recrystallization Protocols : Repurify samples using ethanol/water (7:3 v/v) to achieve consistent mp values (e.g., 181–184°C for 2-amino-5-chlorobenzoxazole) .

- DSC Validation : Differential scanning calorimetry (DSC) resolves polymorphic variations, with endothermic peaks correlating to crystalline phase transitions .

Q. Q7. What are the critical factors in scaling up the synthesis of this compound for preclinical studies?

A:

- Batch Reactor Optimization : Maintain reaction temperature (±2°C) and stirring speed (500–700 rpm) to ensure homogeneity during carboxylation .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools, such as FT-IR probes, to monitor intermediate formation in real time .

- Waste Mitigation : Neutralize acidic waste streams with sodium bicarbonate to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.